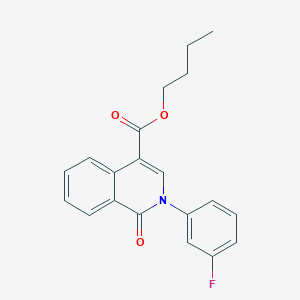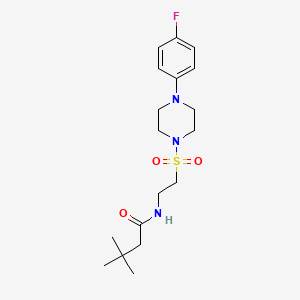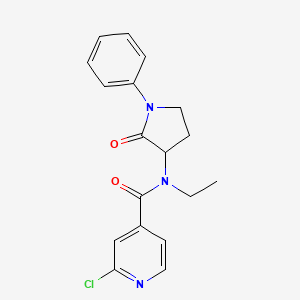![molecular formula C20H16N4O3S2 B2401902 N-[3-(3-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 573694-90-3](/img/structure/B2401902.png)
N-[3-(3-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide, commonly known as AQTS, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinoxaline derivatives, which have shown promising results in the development of novel drugs for various diseases. AQTS has been extensively studied for its potential therapeutic applications, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in detail.
科学的研究の応用
Anticancer Applications
Novel thiophene derivatives, including sulfonamides, have been evaluated for their in vitro anticancer activity against human breast cancer cell lines. Some compounds demonstrated higher cytotoxic activities than doxorubicin, a commonly used chemotherapeutic agent (Ghorab, Bashandy, & Alsaid, 2014). This highlights the potential of thiophene sulfonamide derivatives as anticancer agents.
Antibacterial and Antifungal Applications
Quinoxaline sulfonamides synthesized through green chemistry approaches have shown promising antibacterial activities against Staphylococcus spp. and Escherichia coli. These findings suggest the potential use of quinoxaline sulfonamides as antibacterial agents (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Antiprotozoal Activities
Copper and zinc complexes based on sulfonamides containing 8-aminoquinoline ligands have been investigated for their in vitro antiprotozoal activity. Some complexes showed selective activities against Leishmania braziliensis and Trypanosoma cruzi, indicating their potential as antiprotozoal agents (Silva et al., 2010).
特性
IUPAC Name |
N-[3-(3-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-13(25)14-6-4-7-15(12-14)21-19-20(23-17-9-3-2-8-16(17)22-19)24-29(26,27)18-10-5-11-28-18/h2-12H,1H3,(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSMCPNKDHGKQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B2401819.png)
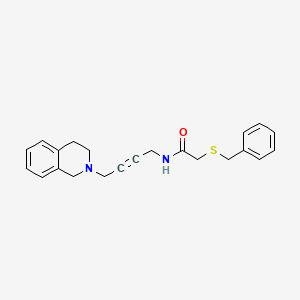
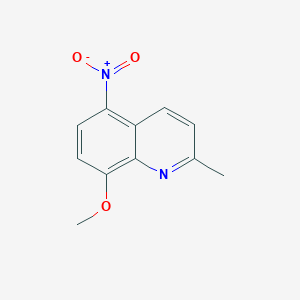
![3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B2401825.png)
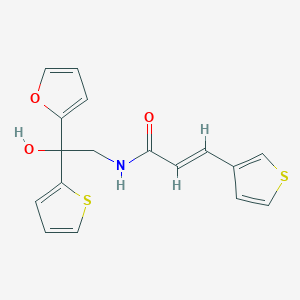
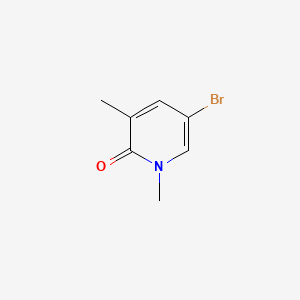
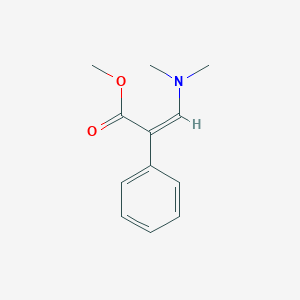
![6-Acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2401830.png)
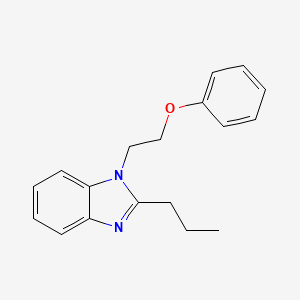
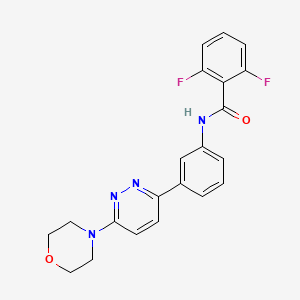
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2401836.png)
